Hydroxyprogesterone caproate
Overview
Description
Hydroxyprogesterone caproate is a synthetic progestin, which is a type of hormone similar to the natural hormone progesterone. It is primarily used to reduce the risk of preterm birth in women who have a history of spontaneous preterm birth. The compound is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid) .
Mechanism of Action
Target of Action
Hydroxyprogesterone caproate is a synthetic progestin that primarily targets progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system . These receptors exist in two isoforms, PR-A and PR-B .
Mode of Action
The compound acts by binding to these progesterone receptors, leading to the regulation of gene transcription . This interaction results in a variety of changes, including the transformation of proliferative endothelium into secretory endothelium, induction of mammary gland duct development, and inhibition of the production and/or release of gonadotropic hormone .
Biochemical Pathways
The main enzymes involved in the metabolism of this compound are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 . The metabolites of this compound are predominantly formed through reduction, hydroxylation, and conjugation processes, including glucuronidation, sulfation, and acetylation .
Pharmacokinetics
This compound exhibits distinct pharmacokinetic characteristics. It has a prolonged half-life compared to natural progesterone due to the caproate modification . Following intramuscular injection, peak serum levels of this compound appear after 3-7 days . Both conjugated metabolites and free steroids are excreted in the urine and feces, with the conjugated metabolites being prominent .
Result of Action
The primary result of this compound’s action is the prevention of spontaneous preterm births in singleton pregnancies in women who have previously had a spontaneous preterm birth . It achieves this by suppressing testicular androgen production via suppression of luteinizing hormone secretion .
Action Environment
Biochemical Analysis
Biochemical Properties
Hydroxyprogesterone caproate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some antimineralocorticoid activity and no other important hormonal activity . The main enzymes involved in metabolism of this compound are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, exposure to this compound during development of the mesocortical dopamine pathway in rats altered dopaminergic innervation of the prelimbic prefrontal cortex and impaired cognitive flexibility with increased perseveration later in life .
Molecular Mechanism
This compound acts by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription .
Temporal Effects in Laboratory Settings
The apparent half-life of this compound is long, and pharmacokinetic parameters vary widely between subjects and are affected by maternal body mass index . The drug crosses the placental barrier .
Dosage Effects in Animal Models
In animal models, exposure to this compound has shown to have varying effects depending on the dosage. For example, a toxicology study in rhesus monkeys resulted in the death of all rhesus fetuses exposed to 1 and 10 times the human dose equivalent of this compound .
Metabolic Pathways
This compound is extensively metabolized in the liver via CYP3A4 and 3A5, forming metabolites . It is primarily excreted as metabolites in urine (~30%) and feces (~50%) .
Transport and Distribution
This compound is extensively bound to plasma proteins including albumin and corticosteroid-binding globulins . It is administered via intramuscular injection or subcutaneous autoinjection .
Subcellular Localization
The enzymes responsible for the biotransformation of this compound during its perfusion are predominantly localized in human placental mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyprogesterone caproate is synthesized by esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced in a sterile environment to ensure its purity and efficacy. The compound is dissolved in a suitable vegetable oil to create a sterile solution for intramuscular injection. The production process involves rigorous quality control measures to ensure that the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Hydroxyprogesterone caproate undergoes several types of chemical reactions, including reduction, hydroxylation, and conjugation reactions. These reactions are essential for its metabolism and excretion from the body.
Common Reagents and Conditions:
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reducing agents such as sodium borohydride.
Hydroxylation: This reaction introduces hydroxyl groups into the compound, often mediated by enzymes such as cytochrome P450.
Conjugation: This reaction involves the addition of glucuronic acid or sulfate groups to the compound, facilitating its excretion.
Major Products Formed: The major products formed from these reactions include glucuronidated, sulfated, and acetylated metabolites, which are then excreted in the urine and feces .
Scientific Research Applications
Hydroxyprogesterone caproate has several scientific research applications, particularly in the fields of medicine and biology:
Comparison with Similar Compounds
Hydroxyprogesterone caproate is often compared with other progestins such as medroxyprogesterone acetate and megestrol acetate. While all these compounds are synthetic progestins, this compound is unique in its specific use for preventing preterm birth. Other similar compounds include:
Medroxyprogesterone Acetate: Used for contraception and hormone replacement therapy.
Megestrol Acetate: Used for appetite stimulation and treatment of certain cancers.
Chlormadinone Caproate: Used in hormone therapy .
This compound stands out due to its specific application in preventing preterm births and its unique metabolic pathways.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWKUIIPQCAJU-LJHIYBGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043915 | |
Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2) | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
630-56-8 | |
Record name | Hydroxyprogesterone caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyprogesterone caproate [USP:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROXYPROGESTERONE CAPROATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyprogesterone caproate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPROGESTERONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
119-121 | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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